REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]([CH2:9][C:10]([OH:12])=[O:11])[C:4](=[O:13])[CH:3]=1.[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]([CH2:9][C:10]([OH:12])=[O:11])[C:4](=[O:13])[C:3]=1[N+:14]([O-:16])=[O:15]
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(N(C(=C1)C)CC(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
255 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is cooled
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from isopropanol
|
Type
|
CUSTOM
|
Details
|
dried in an oven
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(N(C(=C1)C)CC(=O)O)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.2 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |